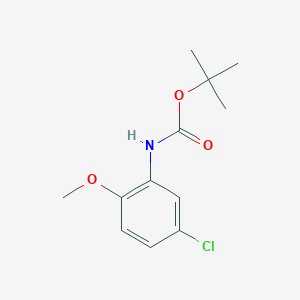![molecular formula C9H7F2N3O B2594691 3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one CAS No. 1344049-83-7](/img/structure/B2594691.png)
3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H7F2N3O and its molecular weight is 211.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities of Triazole Derivatives
The triazole core is a prominent feature in various compounds with a wide array of applications, including drug discovery, bioconjugation, and material science. Triazole derivatives, such as 3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one, have attracted attention due to their biological activities. They have been studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This reflects the significance of triazole derivatives in the synthesis of biologically active substances and their potential in various scientific research fields (Kaushik et al., 2019).
Chemical Modeling and Synthesis
Triazole derivatives are also significant in the field of organic synthesis, offering diverse possibilities for chemical modeling. The ability to tailor these compounds for specific biological activities makes them a focal point for modern organic synthesis. Their derivatives demonstrate promising directions in scientific research, particularly in the development of new compounds with enhanced biological activities (Ohloblina, 2022).
Industrial Applications
In the industry, triazole derivatives have been utilized as raw materials in the fine organic synthesis industry. Their application spans across the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The versatility of triazole derivatives, including their use in producing heat-resistant polymers, fluorescent properties products, and ionic liquids, underscores their significant role in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Corrosion Inhibition
1,2,3-Triazole derivatives, like the compound , have been acknowledged for their role as corrosion inhibitors for metals and alloys. Their stability, environmentally friendly nature, and effectiveness in different acidic media make them valuable in protecting metal surfaces from corrosion. This application is crucial in extending the lifespan and maintaining the integrity of metal structures in various industrial settings (Hrimla et al., 2021).
Mecanismo De Acción
Target of action
The compound “3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one” belongs to the class of 1,2,4-triazoles. Compounds in this class are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Given the wide range of biological activities exhibited by 1,2,4-triazoles, it is likely that this compound could interact with multiple pathways .
Result of action
Without specific studies on “3-(2,4-Difluorobenzyl)-1H-1,2,4-triazol-5(4H)-one”, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. Based on the activities of other 1,2,4-triazoles, it could potentially have a range of effects depending on the target and the context .
Propiedades
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-12-9(15)14-13-8/h1-2,4H,3H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVBTUSIUPVLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NNC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2594608.png)


![1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2594618.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylate](/img/structure/B2594619.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594620.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2594621.png)
![2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride](/img/structure/B2594622.png)
![N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2594623.png)



![{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2594629.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2594631.png)
